![molecular formula C10H14O3 B14631387 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 52804-46-3](/img/structure/B14631387.png)
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a pentynone backbone with a tetrahydropyranyl ether substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the protection of alcohols using tetrahydropyranyl (THP) groups. One common method involves the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . The resulting THP ethers are resilient to a variety of reactions and can be deprotected by acid-catalyzed hydrolysis to restore the parent alcohol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar protection and deprotection strategies as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the alkyne group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Aplicaciones Científicas De Investigación
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its role as a protecting group. The tetrahydropyranyl group stabilizes the alcohol, preventing it from reacting under various conditions. This protection is achieved through the formation of a stable ether linkage, which can be selectively cleaved under acidic conditions to regenerate the free alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran-2-one: A lactone with a six-membered ring structure.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of potential HDAC inhibitors.
Uniqueness
3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its combination of a pentynone backbone with a tetrahydropyranyl ether substituent. This structure provides both stability and reactivity, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
Número CAS |
52804-46-3 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-(oxan-2-yloxy)pent-3-yn-2-one |
InChI |
InChI=1S/C10H14O3/c1-9(11)5-4-8-13-10-6-2-3-7-12-10/h10H,2-3,6-8H2,1H3 |
Clave InChI |
HIQFRGLTBWRGKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CCOC1CCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


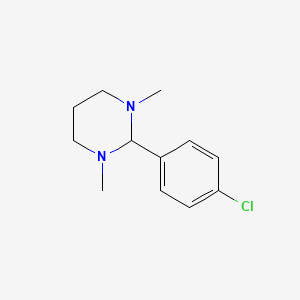
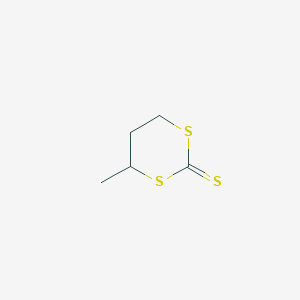
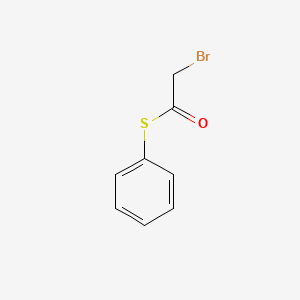

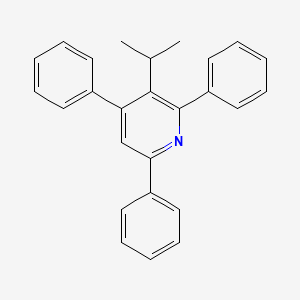
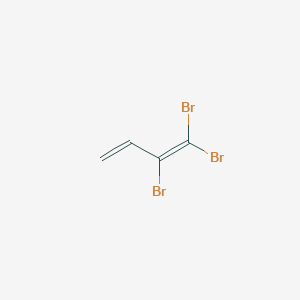
![Propanedinitrile, [1-(2-thienyl)propylidene]-](/img/structure/B14631348.png)
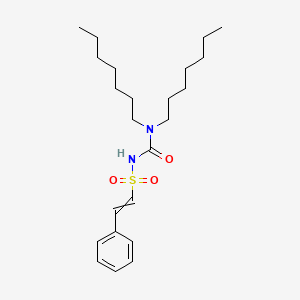
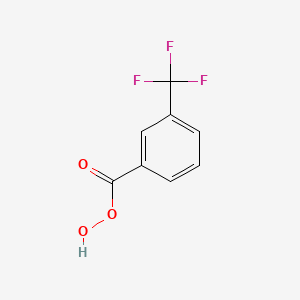
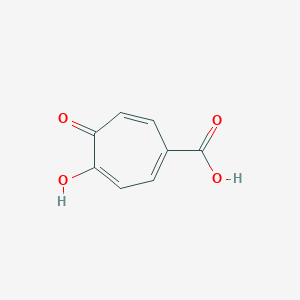

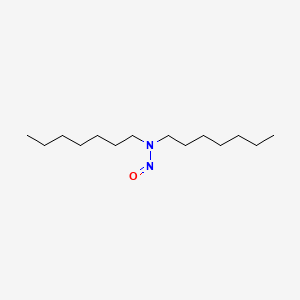
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
